Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate
Overview
Description
Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate is a chemical compound with the molecular formula C16H6F5NO3. It is characterized by the presence of a pentafluorophenyl group, an oxazole ring, and a benzoate ester. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate typically involves the esterification of 4-(1,3-oxazol-5-yl)benzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted products.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(1,3-oxazol-5-yl)benzoic acid and pentafluorophenol.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base such as triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: 4-(1,3-oxazol-5-yl)benzoic acid and pentafluorophenol.
Scientific Research Applications
Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in nucleophilic substitution reactions, the pentafluorophenyl group acts as a leaving group, facilitating the formation of new bonds. The oxazole ring can participate in various chemical transformations, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate: Characterized by the presence of a pentafluorophenyl group and an oxazole ring.
Pentafluorophenyl 4-(1,3-thiazol-5-yl)benzoate: Similar structure but with a thiazole ring instead of an oxazole ring.
Pentafluorophenyl 4-(1,3-imidazol-5-yl)benzoate: Contains an imidazole ring instead of an oxazole ring.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-(1,3-oxazol-5-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F5NO3/c17-10-11(18)13(20)15(14(21)12(10)19)25-16(23)8-3-1-7(2-4-8)9-5-22-6-24-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUPBFHGEDUEID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594469 | |
Record name | Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898288-91-0 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 4-(5-oxazolyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898288-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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